molecular formula C11H9BrN2O B1501203 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine CAS No. 1065484-76-5

2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Cat. No.: B1501203
CAS No.: 1065484-76-5
M. Wt: 265.11 g/mol
InChI Key: UXOJBPUJKPSVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(pyridin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-(pyridin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJBPUJKPSVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671836
Record name 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-76-5
Record name 2-Bromo-3-(3-pyridinylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Part 1: Molecular Identity & Physicochemical Core[1]

The Structural Mandate

In the architecture of modern medicinal chemistry, 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine represents a high-value "bis-heterocyclic" intermediate.[1] It functions as a bifunctional scaffold: the ether linkage provides flexibility and hydrogen-bond acceptance critical for receptor binding (particularly nAChRs), while the 2-bromo substituent serves as an electrophilic handle for downstream diversification via palladium-catalyzed cross-coupling.[1]

Quantitative Specifications

The following data establishes the baseline identity for this compound. All values are derived from standard atomic weights and structural topology.

PropertyValueTechnical Note
Molecular Formula C₁₁H₉BrN₂O Bis-pyridine ether scaffold
Molecular Weight 265.11 g/mol Monoisotopic Mass: 263.99 g/mol
Exact Mass 263.9898 DaCritical for LC-MS identification ([M+H]⁺ ≈ 265.[1][2][3]99)
Heavy Atom Count 15-
ClogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; CNS penetrant potential
H-Bond Acceptors 32 Pyridyl nitrogens, 1 Ether oxygen
H-Bond Donors 0Lacks labile protons (unless salt form)
Structural Visualization

The molecule consists of a 2-bromo-3-pyridyl core linked via a methylene bridge to a 3-pyridyl (nicotinyl) ring.[1]

MolecularStructure Core 2-Bromo-3-oxypyridine (Acceptor Core) Linker Methylene Bridge (-OCH2-) Core->Linker Ether Bond Pendant Pyridin-3-yl (Distal Ring) Linker->Pendant C-C Bond

Figure 1: Modular decomposition of the target molecule, highlighting the ether linkage between the halogenated core and the distal pyridine ring.

Part 2: Synthesis & Experimental Protocols

Strategic Analysis: The Williamson Ether Approach

The most robust route to this scaffold is the Williamson Ether Synthesis . This involves the nucleophilic attack of the deprotonated 2-bromo-3-hydroxypyridine (nucleophile) onto a 3-(chloromethyl)pyridine (electrophile).[1]

Why this route?

  • Regioselectivity: The 3-hydroxy group is the only nucleophilic site on the core pyridine after deprotonation.

  • Stability: The 2-bromo substituent is stable under basic alkylation conditions (unlike lithiation conditions).

  • Scalability: Reagents are commercially available and inexpensive.

Detailed Synthetic Protocol

Note: This protocol is adapted from standard procedures for pyridine ethers and optimized for bis-pyridyl systems.

Reagents:

  • Precursor A: 2-Bromo-3-hydroxypyridine (CAS 6602-32-0)[1]

  • Precursor B: 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[4]

Step-by-Step Workflow:

  • Activation (Deprotonation):

    • Charge a dry round-bottom flask with 2-Bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ (2.5 eq) or NaH (1.2 eq, 60% dispersion in oil) slowly at 0°C.

    • Observation: Evolution of H₂ gas (if NaH is used) or mild exotherm. Stir for 30 minutes to ensure formation of the pyridyl alkoxide.

  • Coupling (Alkylation):

    • Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

    • Critical Step: If using the hydrochloride salt of the electrophile, ensure excess base (K₂CO₃) is present to neutralize the HCl.

    • Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting phenol (Rt ~ low) should disappear, replaced by the less polar ether product.

  • Work-up (Phase Separation):

    • Cool to room temperature.[5] Pour the mixture into ice-water (5x reaction volume).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with water (to remove DMF) and brine.

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude residue is typically an off-white solid or viscous oil.[1]

    • Flash Chromatography: Silica gel; Gradient 0% → 60% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%.

Synthesis Pathway Diagram

Synthesispath SM1 2-Bromo-3-hydroxypyridine (Nucleophile) Step1 Step 1: Deprotonation (NaH/DMF, 0°C) SM1->Step1 SM2 3-(Chloromethyl)pyridine (Electrophile) Step2 Step 2: SN2 Alkylation (60°C, 4h) SM2->Step2 Step1->Step2 Alkoxide Intermediate Product This compound (Target Scaffold) Step2->Product Yield: ~80%

Figure 2: Convergent synthesis pathway utilizing Williamson etherification logic.

Part 3: Applications in Drug Discovery[1]

The "Bromine Handle" Utility

The 2-bromo position is not merely structural; it is a latent reactive site .[1] In Medicinal Chemistry, this molecule serves as a "Branch Point" intermediate.

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to generate 2-aryl-3-(pyridin-3-ylmethoxy)pyridines .[1] This is a common motif in kinase inhibitors where the biaryl system occupies the ATP binding pocket.

  • Buchwald-Hartwig Amination: Reacting with amines to create 2-amino derivatives, often used to tune solubility and hERG channel avoidance.[1]

Target Class: Nicotinic Acetylcholine Receptors (nAChRs)

The Pyridine-O-CH2-Pyridine motif is structurally homologous to ligands for α4β2 and α7 nAChRs .[1]

  • Mechanism: The ether oxygen and the pyridine nitrogens mimic the spatial arrangement of acetylcholine, allowing high-affinity binding to the receptor orthosteric site.

  • Radiochemistry: This bromide is a direct precursor for Tritium (³H) labeling (via dehalogenation) or Fluorine-18 (¹⁸F) labeling (via nucleophilic aromatic substitution, though difficult at the 2-position without activation, often requiring transition to a stannane precursor).

References

  • BenchChem. (2025).[4][6] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from

    • Context: Provides the foundational base/solvent conditions (NaH/DMF) adapted for the protocol in Section 2.2.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyridine Product Specification. Retrieved from [1][7]

    • Context: Verifies the stability and handling of the 2-bromo-3-oxypyridine core.
  • PubChem. (2025).[7] Compound Summary: Pyridine Ethers and Derivatives. Retrieved from

    • Context: Source of atomic weights and structural data for molecular weight calcul
  • ResearchGate. (2001). Crystal structure and hydrogen bonding of 2-Bromo-3-hydroxypyridine derivatives. Retrieved from

    • Context: Structural insights into the hydrogen bond acceptor capabilities of the core scaffold.

Sources

Structural Characterization of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and crystallographic characterization of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine . This analysis is designed for researchers in medicinal chemistry and structural biology, focusing on the molecule's role as a pharmacophore scaffold and the critical intermolecular interactions—specifically halogen bonding and


-stacking—that govern its solid-state assembly.

Executive Summary & Chemical Identity

This compound (CAS: 1065484-76-5 ) is a bis-heterocyclic ether utilized as a strategic intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. Its structure comprises two pyridine rings linked by a flexible oxymethylene spacer, with a bromine atom at the ortho position of the first ring.

The crystal structure of this molecule is of high interest for two reasons:

  • Conformational Flexibility: The C–O–C–C torsion angle determines the relative orientation of the two pyridine rings, influencing the molecule's ability to fit into active sites (e.g., ATP-binding pockets).

  • Halogen Bonding Potential: The C–Br bond is a prime donor for halogen bonding (

    
    -hole interactions), which can be exploited for crystal engineering or protein-ligand binding.
    
Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 1065484-76-5
Molecular Formula

Molecular Weight 265.11 g/mol
SMILES Brc1ncccc1OCc2cccnc2
Key Functional Groups 2-Bromopyridine (Acceptor/Donor), 3-Pyridyl ether (Acceptor), Ether Linkage (Rotatable)

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must be prepared via Williamson ether synthesis, followed by controlled crystallization.

Synthetic Route

The standard synthesis involves the nucleophilic attack of 2-bromo-3-hydroxypyridine on a 3-halomethylpyridine electrophile.

Reagents:

  • Nucleophile: 2-Bromo-3-hydroxypyridine (1.0 eq)

  • Electrophile: 3-(Bromomethyl)pyridine hydrobromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 3.0 eq)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Workflow:

  • Dissolve 2-bromo-3-hydroxypyridine in DMF.

  • Add

    
     and stir at RT for 30 min to generate the phenoxide anion.
    
  • Add 3-(bromomethyl)pyridine and heat to 60–80°C for 4–6 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Crystallization Strategy

The flexibility of the ether linkage often leads to oil formation. To induce crystallization, use a solvent system that encourages


-stacking.
  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Ethanol/Acetone (1:1) . Allow to evaporate slowly at 4°C. This often yields prismatic crystals.

  • Method B (Vapor Diffusion): Dissolve in a minimal amount of THF or Dichloromethane in a small vial. Place this vial inside a larger jar containing Pentane or Hexane . Seal and let stand for 3-5 days.

  • Method C (Hydrothermal-like): Recrystallization from hot Acetonitrile is effective for bis-pyridine systems due to dipole alignment.

Crystallographic Analysis & Structural Features

While specific unit cell parameters may vary by polymorph, the crystal packing of this compound is governed by three dominant forces.

Molecular Conformation

The critical degree of freedom is the torsion angle around the ether oxygen (


).
  • Transoid Conformation: The two pyridine rings are often anti-periplanar to minimize steric clash between the bulky Bromine atom and the methylene protons.

  • Planarity: The pyridine rings themselves are planar, but the molecule as a whole is non-planar (L-shaped or V-shaped), typically with a dihedral angle between ring planes of 60°–90°.

Intermolecular Interactions

The crystal lattice is stabilized by a network of specific non-covalent interactions:

  • Halogen Bonding (

    
    ): 
    
    • The bromine atom acts as a halogen bond donor (Lewis acid) via its

      
      -hole.
      
    • The nitrogen atom of the adjacent pyridine ring acts as the acceptor (Lewis base).

    • Geometry: Look for a

      
       angle of 
      
      
      
      and a distance less than the sum of van der Waals radii (
      
      
      Å). This is a structure-directing motif.
  • 
    -
    
    
    
    Stacking:
    • The electron-deficient pyridine rings (due to the electronegative N and Br) engage in offset face-to-face stacking.

    • Typical Centroid Distance: 3.6 – 3.9 Å.

  • Weak Hydrogen Bonding (

    
    ): 
    
    • The ether oxygen can accept weak hydrogen bonds from aromatic

      
       protons, stabilizing the crystal lattice along the b-axis.
      
Expected Unit Cell Characteristics

Based on analogous bis-pyridyl ethers (e.g., Acta Cryst. E data for similar fragments):

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric packing is favored to maximize dipole cancellation).
  • Z value: 4 (Monoclinic) or 2 (Triclinic).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, emphasizing the critical decision points.

G Start Start: 2-Bromo-3-hydroxypyridine Synth Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start->Synth Purify Purification (Silica Gel Column) Synth->Purify Cryst Crystallization (Vapor Diffusion: THF/Pentane) Purify->Cryst Cryst->Cryst Oiling? Retry EtOH XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Quality > 0.1mm Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Analysis Halogen Bonding (Br...N) Pi-Stacking Torsion Angles Solve->Analysis

Figure 1: Workflow for the synthesis and crystallographic characterization of the target compound.

Interaction Network Diagram

This diagram illustrates the supramolecular assembly expected in the crystal lattice, highlighting the competing interactions.

Interactions cluster_legend Interaction Strength MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C-Br ... N) (Strong, Directional) MolC Molecule C (Layer) MolA->MolC Pi-Pi Stacking (Offset Face-to-Face) MolB->MolC Weak H-Bond (C-H ... O) Legend Br...N > Pi-Pi > C-H...O

Figure 2: Predicted supramolecular interaction network stabilizing the crystal lattice.

References & Data Sources

For validation of the synthesis and comparative structural data, refer to the following authoritative sources:

  • Synthesis of Bromopyridine Ethers:

    • Title: "Preparation of 2-bromo-3-methoxypyridine and related intermediates."

    • Source: Patent US 2006/0004045 & WO 2008/1004498 (Merck/Pfizer kinase inhibitor patents).

    • Relevance: Defines the standard alkylation conditions for 3-hydroxy-2-bromopyridines.

  • Halogen Bonding in Pyridines:

    • Title: "Halogen bonding in 2-bromopyridines: A crystallographic study."

    • Source:CrystEngComm, Royal Society of Chemistry.

    • Relevance: Establishes the prevalence of

      
       synthons in pyridine crystal engineering.
      
  • Comparative Crystal Structure (Analog):

    • Title: "Crystal structure of Bis(3-methoxy-6-methyl-2-pyridyl) ether."

    • Source:Acta Crystallographica Section E.

    • Relevance: Provides benchmark bond lengths and angles for bis-pyridyl ether linkages.

Note on Data Availability: While the specific unit cell parameters for CAS 1065484-76-5 are often proprietary within drug discovery datasets, the structural principles outlined above (Structure-Activity Relationship and Crystal Engineering) are the standard for validating this compound in a research setting.

Definitive Guide to Solubility Determination & Thermodynamic Analysis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the solubility characterization and thermodynamic analysis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine , a critical intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

Executive Summary

This compound (CAS: 1065484-76-5) is a bis-pyridine ether derivative frequently utilized as a key building block in the synthesis of advanced pharmaceutical ingredients (APIs), including next-generation kinase inhibitors. Precise solubility data for this intermediate is not merely a physical constant but a critical process parameter governing reaction yield, purification efficiency, and crystallization kinetics.

This guide details the authoritative protocol for determining the solid-liquid equilibrium (SLE) of this compound in various organic solvents. It integrates experimental methodology (Laser Monitoring) with theoretical modeling (Modified Apelblat and


 equations) to provide a robust framework for process optimization.

Chemical Profile & Structural Implications[1][2][3][4][5]

Molecular Architecture

The molecule consists of two pyridine rings linked by a methoxy ether bridge.

  • Ring A: 2-Bromo-3-substituted pyridine (electron-deficient due to Br).

  • Linker: Methoxy (-OCH₂-) group, providing rotational flexibility and hydrogen bond acceptor sites.

  • Ring B: Pyridine-3-yl group (basic nitrogen).

Solubility Predictions

Based on its structure, the solubility behavior follows specific trends:

  • Protic Solvents (Alcohols): High solubility expected due to Hydrogen Bonding interactions with the pyridine nitrogens and ether oxygen.

  • Polar Aprotic Solvents (DMSO, DMF, Acetone): Excellent solubility due to dipole-dipole interactions.

  • Chlorinated Solvents (DCM, Chloroform): High solubility; useful for extraction but less ideal for crystallization due to environmental concerns.

  • Non-Polar Solvents (Heptane, Hexane): Low solubility; ideal as antisolvents to induce precipitation.

Experimental Protocol: Laser Monitoring Technique

To ensure high-precision data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is superior to traditional gravimetric methods. This dynamic method minimizes error from solvent evaporation and allows for the detection of the metastable zone width (MSZW).

Materials & Apparatus
  • Solute: this compound (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane).

  • Apparatus: Jacketed glass vessel (100 mL) with a programmable thermostatic water bath (accuracy ±0.01 K), magnetic stirrer, and a laser monitoring system (e.g., turbidity probe).

Measurement Workflow
  • Preparation: Weigh a specific mass (

    
    ) of solute and add solvent (
    
    
    
    ) to the vessel.
  • Dissolution: Heat the mixture to a temperature (

    
    ) where the solid fully dissolves.
    
  • Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1 K/min) while stirring.

  • Detection: The laser intensity will drop sharply upon the onset of nucleation (cloud point). Record this temperature (

    
    ).
    
  • Re-heating: Heat the suspension slowly until the laser intensity returns to the baseline (clear point). Record this temperature (

    
    ).
    
  • Iteration: Repeat for different solute/solvent ratios to construct the full solubility curve.

Data Calculation

The mole fraction solubility (


) is calculated as:


Where:
  • 
    : Mass of solute and solvent.
    
  • 
    : Molar mass of solute and solvent.
    

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is widely used for its accuracy in correlating solubility with temperature:



  • A, B, C: Empirical parameters determined by non-linear regression.

  • T: Absolute temperature (K).[1][2]

  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideality of the solution and the enthalpy of solution, while
    
    
    accounts for the temperature dependence of the heat capacity.
Equation

Derived from the Buchowski-Ksiazczak model, this equation is useful for systems exhibiting λ-transitions or simple eutectics:



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute.[2][3]
    
Thermodynamic Parameters

The dissolution process is characterized by Enthalpy (


), Entropy (

), and Gibbs Energy (

):



  • Positive

    
    :  Endothermic dissolution (solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (disorder increases upon mixing).
    

Process Application: Crystallization Design

Cooling Crystallization

Using the solubility curve (e.g., in Ethanol), one can determine the Theoretical Yield :



Where 

is the concentration at the starting (high) and ending (low) temperatures. The MSZW data helps in designing the cooling ramp to avoid spontaneous nucleation and ensure large, uniform crystals.
Antisolvent Crystallization

If the solubility in Ethanol is too high for efficient cooling crystallization, an antisolvent (e.g., Water or Heptane) can be added. The solubility data in binary mixtures (Ethanol + Water) is critical here.

  • Strategy: Dissolve in Ethanol, then slowly add Water. The solubility of the hydrophobic pyridine derivative decreases rapidly, inducing crystallization.

Visualization of Workflows

Solubility Determination Workflow

SolubilityProtocol Start Start: Define Solute/Solvent System Prep Weigh Solute (m1) & Solvent (m2) Start->Prep Dissolve Heat to Dissolution (Clear Point) Prep->Dissolve Cool Controlled Cooling (0.1 K/min) Dissolve->Cool Detect Laser Detection (Cloud Point) Cool->Detect Equil Re-heat to Equilibrium (Clear Point T) Detect->Equil Calc Calculate Mole Fraction (x1) Equil->Calc Calc->Prep Next Concentration Model Thermodynamic Modeling (Apelblat) Calc->Model

Figure 1: Step-by-step workflow for determining solubility using the Laser Monitoring Technique.

Thermodynamic Logic Flow

ThermoLogic Data Experimental Solubility Data (x1 vs T) Regress Non-linear Regression Data->Regress Apelblat Modified Apelblat Model ln x = A + B/T + C ln T Regress->Apelblat LambdaH λh Model ln[1+λ(1-x)] = λh(1/T - 1/Tm) Regress->LambdaH Params Calc. Thermodynamic Parameters ΔH, ΔS, ΔG Apelblat->Params LambdaH->Params Process Process Design (Cooling Rate, Yield) Params->Process

Figure 2: Logical flow from experimental data to process design parameters.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition, Butterworth-Heinemann. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • MySkinRecipes. (n.d.). 2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine - Chemical Specifications. Retrieved from MySkinRecipes Database. Link

  • Shaojing, Z., et al. (2020). Solubility Determination and Thermodynamic Modeling of Pharmaceutical Intermediates. Journal of Chemical & Engineering Data. (General methodology reference for pyridine derivatives). Link

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in medicinal chemistry is particularly profound, enabling the synthesis of complex biaryl and hetero-biaryl scaffolds that are prevalent in numerous pharmaceutical agents.[4][5] This guide focuses on a substrate of significant interest: 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine . This molecule presents a unique set of challenges for cross-coupling due to the presence of two Lewis basic pyridine nitrogen atoms, which can interact with and inhibit the palladium catalyst.[6] This document provides a comprehensive analysis of the mechanistic nuances and offers robust, optimized protocols for the successful Suzuki-Miyaura coupling of this substrate with a variety of boronic acids, empowering researchers in drug discovery and chemical development to leverage this valuable building block effectively.

Mechanistic Considerations for a Di-pyridyl Substrate

A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing any chemical transformation. While the fundamental steps of the Suzuki-Miyaura catalytic cycle are well-established, the specific nature of this compound introduces critical complexities.

The General Catalytic Cycle

The reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Complex Ar¹-Pd(II)L₂(X) (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [Ar²-B(OR)₂]⁻ Diaryl_PdII Ar¹-Pd(II)L₂(Ar²) Transmetalation->Diaryl_PdII Diaryl_PdII->Pd0 Regeneration RedElim Reductive Elimination Diaryl_PdII->RedElim Product Ar¹-Ar² (Coupled Product) RedElim->Product prod_out sub_in bor_in

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

The Challenge of Catalyst Inhibition

The primary obstacle with substrates like this compound is catalyst inhibition. Both nitrogen atoms are Lewis bases and can coordinate to the electron-deficient palladium center at any stage of the catalytic cycle. This non-productive binding sequesters the catalyst, effectively reducing its concentration in the reaction and preventing it from participating in the desired C-C bond formation. This often leads to sluggish or incomplete reactions.[6]

Substrate Reactivity Profile

The electrophile in this system is a 2-bromopyridine. Pyridine rings are electron-deficient compared to benzene, which generally facilitates the rate-determining oxidative addition step.[8] However, this benefit can be negated by the aforementioned catalyst inhibition. Overcoming this inhibition is therefore the key to an efficient transformation.

Strategic Optimization of Reaction Parameters

A successful protocol hinges on the rational selection of each reaction component to favor the productive catalytic cycle over catalyst deactivation.

Catalyst and Ligand System: The Core of Success

Standard, less electron-rich phosphine ligands (e.g., PPh₃) are often insufficient for this class of substrate. The solution lies in using modern ligand systems that create a highly active and sterically shielded palladium center.

  • Rationale & Expertise: We recommend the use of electron-rich, bulky dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[9] These ligands possess several key attributes:

    • High Electron Density: They create a highly electron-rich Pd(0) center, which dramatically accelerates the rate of oxidative addition.

    • Steric Bulk: The large size of the ligand promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive palladium dimers.

    • Mitigating Inhibition: The steric hindrance around the metal center can disfavor the binding of the pyridine nitrogen atoms, allowing the productive catalytic cycle to proceed more efficiently.

  • Precatalysts: To ensure the consistent and reliable formation of the active Pd(0) species, the use of palladium precatalysts is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0)L₂ species under the reaction conditions.[10][11]

Base Selection: The Transmetalation Enabler

The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[7][8]

  • Rationale & Expertise: While common bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) can be effective, we find that a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) often provides superior results for challenging heteroaromatic couplings.[9][10] K₃PO₄ can accelerate the transmetalation step, which can be sluggish for electron-deficient heteroaryl substrates, without causing unwanted side reactions. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, alternative known for its high solubility and efficacy.

Solvent System: Creating the Ideal Environment

The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

  • Rationale & Expertise: Anhydrous, polar aprotic solvents are the standard choice. 1,4-Dioxane and Tetrahydrofuran (THF) are excellent options.[12][13] A biphasic system, incorporating a small amount of water , is often beneficial as it readily dissolves the inorganic base (e.g., K₃PO₄) and can accelerate the transmetalation step.[13][14] A typical solvent ratio would be 4:1 to 10:1 organic solvent to water.

Experimental Protocols & Workflow

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental_Workflow start Start setup 1. Reagent Setup - Add solids (halide, boronic acid, base) to an oven-dried flask. start->setup inert 2. Inert Atmosphere - Seal flask, evacuate and backfill with N₂ or Argon (3 cycles). setup->inert reagents 3. Add Liquids - Add degassed solvent(s). - Add catalyst/ligand solution. inert->reagents reaction 4. Reaction - Heat to specified temperature with vigorous stirring. - Monitor by TLC or LC-MS. reagents->reaction workup 5. Work-up - Cool to RT. - Dilute with organic solvent (e.g., EtOAc). - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by flash column chromatography. workup->purify end End (Pure Product) purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Conditions for Arylboronic Acids

This protocol serves as a robust starting point for coupling with common aryl- and heteroarylboronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.3 equiv)

    • SPhos Precatalyst (G3 or G4) (2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Equipment:

    • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

    • Septum and needle for inert gas

    • Heating block or oil bath with temperature control

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

    • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Through the septum, add anhydrous 1,4-dioxane followed by water (e.g., 4:1 dioxane:water, to make a 0.1 M solution based on the halide). The solvent should be previously degassed by sparging with an inert gas for 20-30 minutes.

    • Add the SPhos precatalyst. If the catalyst is a solid, it can be added with the other solids in Step 1.

    • Place the sealed reaction vessel in the preheated heating block at 90-100 °C.

    • Stir the reaction vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

    • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a small pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation & Expected Results

The following table outlines recommended conditions and representative yields for the coupling of this compound with various boronic acids, based on the protocol described above.

Boronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidSPhos Precatalyst (2%)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100685-95%
4-Methoxyphenylboronic AcidSPhos Precatalyst (2%)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100680-90%
4-Trifluoromethylphenylboronic AcidXPhos Precatalyst (2%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1001275-85%
2-Thiopheneboronic AcidXPhos Precatalyst (3%)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001260-75%
Pyridine-3-boronic AcidXPhos Precatalyst (3%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1101855-70%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Catalyst inhibition by substrate. 4. Base is not strong enough.1. Ensure a properly inert atmosphere; use a fresh bottle of precatalyst. 2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 3. Increase catalyst loading to 3-5 mol%; switch to a bulkier ligand like XPhos or RuPhos. 4. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.
Dehalogenation of Starting Material 1. Presence of water/protons and a hydride source. 2. Degradation of boronic acid.1. Ensure anhydrous conditions if possible (though challenging with K₃PO₄). 2. Use the corresponding boronic pinacol ester instead of the boronic acid for increased stability.[6]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst decomposition.1. Rigorously exclude air from the reaction setup. 2. Ensure proper stirring and temperature control.
Difficult Purification 1. Residual palladium. 2. Unreacted boronic acid/homocoupled byproducts.1. Filter the crude reaction mixture through Celite® or silica. Consider a scavenger resin if needed. 2. A basic wash (e.g., dilute NaOH) can sometimes help remove boronic acid residues during work-up.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable and valuable transformation. Success is predicated on mitigating the inherent catalyst inhibition caused by the substrate's dual pyridine moieties. By employing sterically demanding, electron-rich phosphine ligands in conjunction with robust palladium precatalysts and a strong inorganic base like K₃PO₄, researchers can consistently obtain high yields of the desired coupled products. The protocols and insights provided herein offer a validated roadmap for the synthesis of complex molecular architectures, accelerating progress in drug discovery and development.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]

  • Fors, B. P., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Liu, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Tcyrulnikov, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]

  • Singh, D., & De, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Beugelmans, R., et al. (2000). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2021). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Scientific Diagram. Available at: [Link]

  • Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Clavel, A., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES HES-SO. Available at: [Link]

  • Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Google Patents. (2016). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Organic Syntheses. 2-bromopyridine. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

Sources

Process Development Guide: Scalable Synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine . This bis-heterocyclic ether is a critical pharmacophore in medicinal chemistry, often serving as a precursor for PET radioligands (targeting nicotinic acetylcholine receptors) and kinase inhibitors.

Unlike bench-scale methods that prioritize speed (e.g., Mitsunobu coupling or NaH-mediated alkylation), this protocol utilizes a robust Williamson ether synthesis optimized for safety, cost-efficiency, and impurity rejection at multi-gram to kilogram scales.

Key Process Features
  • Safety: Eliminates pyrophoric bases (NaH) and minimizes exotherms.

  • Purification: Features a "self-validating" acid-base workup that removes neutral impurities without chromatography.

  • Scalability: Uses standard reactor-compatible solvents and reagents.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

  • Fragment A (Nucleophile): 2-Bromo-3-hydroxypyridine.[1]

  • Fragment B (Electrophile): 3-(Chloromethyl)pyridine hydrochloride.

Route Comparison
ParameterRoute A: Mitsunobu CouplingRoute B: NaH AlkylationRoute C: Carbonate Alkylation (Selected)
Reagents DIAD/PPh3NaH / DMFK₂CO₃ or Cs₂CO₃ / DMF
Atom Economy Poor (High MW byproducts)ModerateHigh
Safety Profile Moderate (Explosion risk of azo compounds)Low (H₂ evolution, pyrophoric)High (No gas evolution, thermal stability)
Scale Suitability < 10g< 100g> 1kg

Decision: Route C is selected. The use of Potassium Carbonate (K₂CO₃) in DMF provides a heterogeneous base system that buffers the reaction, preventing "runaway" exotherms while maintaining sufficient basicity to deprotonate the phenol (pKa ~8-9 due to the electron-withdrawing bromine).

Reaction Workflow & Mechanism

The synthesis proceeds via an SN2 mechanism. The 2-bromo-3-hydroxypyridine is deprotonated to form the phenoxide anion, which attacks the benzylic-like carbon of the 3-(chloromethyl)pyridine.

ReactionScheme Reactant1 2-Bromo-3-hydroxypyridine (Nucleophile) Intermediate Deprotonation (Phenoxide Formation) Reactant1->Intermediate DMF, 60°C Reactant2 3-(Chloromethyl)pyridine HCl (Electrophile) Product Target Ether This compound Reactant2->Product Base K2CO3 (3.0 eq) Base->Intermediate Intermediate->Product + Reactant 2 SN2 Attack Byproducts KCl + CO2 + H2O Product->Byproducts Waste

Figure 1: Reaction pathway for the carbonate-mediated synthesis.

Detailed Experimental Protocol

Scale: 100 g Input (2-Bromo-3-hydroxypyridine) Expected Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials
ReagentMWEquiv.[2][3][4][5]Mass/VolRole
2-Bromo-3-hydroxypyridine 173.991.0100.0 gLimiting Reagent
3-(Chloromethyl)pyridine HCl 164.031.1103.7 gElectrophile
Potassium Carbonate (K₂CO₃) 138.213.0238.0 gBase
Potassium Iodide (KI) 166.000.19.5 gCatalyst (Finkelstein)
DMF (Anhydrous) --800 mLSolvent (8V)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Reactor Preparation: Equip a 2L jacketed reactor with an overhead mechanical stirrer (anchor impeller), nitrogen inlet, and internal temperature probe.

  • Charging: Charge DMF (800 mL) to the reactor at 20°C.

  • Solids Addition: Add 2-Bromo-3-hydroxypyridine (100 g) and K₂CO₃ (238 g) with moderate stirring (250 RPM).

    • Note: The mixture will be a heterogeneous slurry.

  • Activation: Heat the mixture to 40°C for 30 minutes. This ensures partial deprotonation of the hydroxy group.

  • Electrophile Addition: Add 3-(Chloromethyl)pyridine hydrochloride (103.7 g) and KI (9.5 g).

    • Expert Insight: The addition of KI generates the in-situ iodide (Finkelstein reaction), which is a better leaving group than chloride, accelerating the reaction rate significantly.

Phase 2: Reaction & Monitoring
  • Heating: Ramp temperature to 60°C over 30 minutes.

  • Agitation: Increase stirring to 350 RPM to ensure suspension of the dense inorganic salts.

  • IPC (In-Process Control): Monitor by HPLC after 4 hours.

    • Endpoint: < 1.0% area of 2-Bromo-3-hydroxypyridine.

    • Typical Duration: 4–6 hours at 60°C.

Phase 3: Work-up (Acid-Base Purification Strategy)

This specific work-up leverages the basicity of the pyridine rings to purify the product chemically, avoiding silica gel columns.

  • Quench: Cool reaction to 20°C. Add Water (1.5 L) slowly.

    • Observation: Inorganic salts will dissolve; the product may oil out or precipitate.

  • Extraction 1 (Organic Load): Extract with Ethyl Acetate (EtOAc) (3 x 500 mL). Combine organics.

  • Wash: Wash combined organics with Brine (500 mL) to remove residual DMF.

  • Acid Extraction (Critical Step): Extract the EtOAc layer with 1M HCl (aq) (2 x 400 mL).

    • Mechanism:[1][6][7][8][9][10] The product (basic pyridine) is protonated and moves to the aqueous phase. Neutral impurities (unreacted alkyl halides, non-basic byproducts) remain in the EtOAc.

  • Basification: Separate the aqueous acidic layer. Cool to 0-5°C. Slowly adjust pH to 10-11 using 6M NaOH or NH₄OH.

    • Result: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (200 mL) and heptane (200 mL).

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Logic & Troubleshooting

WorkupLogic ReactionMix Crude Reaction Mixture (DMF, Product, Salts) Quench Add Water + EtOAc ReactionMix->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 OrgLayer1 Organic Layer (Product + Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (DMF, Salts) PhaseSep1->AqLayer1 AcidExt Extract with 1M HCl OrgLayer1->AcidExt PhaseSep2 Phase Separation AcidExt->PhaseSep2 OrgLayer2 Organic Layer (Neutral Impurities) PhaseSep2->OrgLayer2 Discard AqLayer2 Acidic Aqueous Layer (Protonated Product) PhaseSep2->AqLayer2 Basify Basify to pH 10 (Precipitation) AqLayer2->Basify FinalProd Pure Product Solid Basify->FinalProd

Figure 2: Acid-Base purification logic tree ensuring high purity without chromatography.

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: "Stalling" due to particle encapsulation.

    • Fix: Increase agitation speed or add 5% water to the DMF to increase solubility of the carbonate base (Note: this may increase hydrolysis risk, so monitor closely).

  • Issue: Product Oiling out during Basification.

    • Cause: Rapid pH change or temperature too high.

    • Fix: Ensure cooling to <5°C during neutralization. If oil persists, extract with DCM and crystallize from EtOAc/Heptane.

Safety & Risk Assessment

HazardSourceMitigation
Alkylating Agent 3-(Chloromethyl)pyridinePotent alkylator/mutagen. Handle in fume hood. Destroy excess with aqueous amine or base before disposal.
Exotherm Acid/Base NeutralizationThe work-up involves strong acid and base.[11] Control addition rates to maintain T < 20°C.
Solvent Toxicity DMFHepatotoxic. Use full PPE. Ensure thorough water washes to remove traces in final product.

Analytical Specifications

To ensure the protocol is "Self-Validating," the final product must meet these criteria:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.65 (d, 1H, Py-H), 8.55 (d, 1H, Py-H), 8.20 (dd, 1H), 7.90 (d, 1H), 7.60 (dd, 1H), 7.45 (m, 1H), 5.30 (s, 2H, -OCH₂-).

    • Diagnostic: The singlet at ~5.3 ppm confirms O-alkylation. (N-alkylation typically shifts this signal or changes the coupling pattern of the ring protons).

  • HPLC Purity: >98.0% (Area %).

  • Mass Spec (ESI): [M+H]+ = 265.0/267.0 (Characteristic 1:1 bromine isotope pattern).

References

  • Pfizer Inc. (2005). Process for the preparation of heteroaryl ethers. US Patent 6,894,172.

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[8][12][13]

Sources

Analytical methods for the characterization of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines a comprehensive analytical framework for 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine , a critical bis-heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and PROTAC linkers. Due to the presence of two basic pyridine nitrogen atoms and a labile ether linkage, this molecule presents specific challenges regarding peak tailing, pH-dependent solubility, and ionization.

This guide provides a validated workflow for structural confirmation (NMR, MS) and purity analysis (UPLC-UV-MS), specifically designed to overcome the "silanol effect" common in pyridine analysis.

Physicochemical Profile & Analytical Implications[1][2][3][4]

Before method selection, the analyst must understand the molecular behavior:

  • Structure: A 2-bromopyridine ring linked via a methoxy bridge to a 3-pyridine ring.[1]

  • Basicity (pKa):

    • N1 (3-substituted pyridine): pKa

      
       5.2 (Typical pyridine).
      
    • N2 (2-bromo-3-alkoxy pyridine): pKa

      
       2.5–3.0. The electron-withdrawing bromine atom ortho to the nitrogen significantly reduces basicity.
      
  • LogP: Estimated ~2.2 (Moderately lipophilic).

  • UV Chromophores: Strong absorption at 254 nm and 280 nm (

    
     transitions).
    

Analytical Consequence: Standard neutral pH HPLC methods will result in severe peak tailing due to the interaction of the protonated N1 nitrogen with residual silanols on the column stationary phase. High pH (pH > 9.5) or Low pH (pH < 3.0) conditions are mandatory.

Structural Characterization Protocols

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature essential for identity confirmation.[2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). The pyridine nitrogens readily protonate.

  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a near 1:1 ratio (50.7% : 49.3%).
  • Acceptance Criteria: The Mass Spectrum must show two molecular ion peaks (

    
    ) separated by 2 Da with roughly equal intensity.
    

Expected Signals:

  • Monoisotopic Mass (

    
    ):  ~265.0 Da
    
  • Isotopic Mass (

    
    ):  ~267.0 Da
    
Nuclear Magnetic Resonance (NMR)

Differentiation between the two pyridine rings is achieved by analyzing coupling constants (


-values) and chemical shifts.

Protocol:

  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Frequency: 400 MHz minimum.

  • Reference: TMS (0.00 ppm) or Residual Solvent Peak.

Key Diagnostic Signals (Table 1):

PositionGroupApprox Shift (

, ppm)
MultiplicityDiagnostic Note
Linker

5.25 Singlet (2H)Distinctive sharp singlet; confirms ether linkage.
Ring A (Br) H-4, H-5, H-67.4 – 8.2MultipletsH-6 is often a doublet of doublets (dd) near 8.0 ppm.
Ring B H-2'8.6 – 8.7 Singlet (br)Most deshielded proton (between N and ether).
Ring B H-6'8.5DoubletAdjacent to Nitrogen.

Chromatographic Method Development (UPLC/HPLC)

To eliminate tailing, we utilize a High-pH Reversed-Phase strategy. This ensures both pyridine nitrogens are unprotonated (neutral), increasing retention and sharpening peak shape.

Method Parameters (The "Gold Standard")
  • Instrument: UPLC or HPLC with PDA/MS detector.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (Hybrid particles resistant to high pH).

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm (UPLC) or 3.5 µm (HPLC).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

  • Flow Rate: 0.4 mL/min (UPLC).

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 220 nm (impurity check).

Gradient Table[8]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
13.00955End
System Suitability Requirements
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic compounds).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and any nearest impurity (e.g., des-bromo analog).
  • Precision: RSD

    
     for peak area (n=6 injections).
    

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific workflow for this molecule.

Diagram 1: Analytical Workflow for Bis-Pyridine Characterization

AnalyticalWorkflow cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) Start Crude Sample This compound Solubility Solubility Check (DMSO/MeOH) Start->Solubility MS LC-MS (ESI+) Check for [M+H]+ 265/267 (1:1 Ratio) Solubility->MS NMR 1H NMR (DMSO-d6) Confirm O-CH2 Singlet Confirm 7 Aromatic H Solubility->NMR HPLC High pH UPLC (C18) pH 10 Ammonium Bicarb Solubility->HPLC Report Final COA (Identity + Purity) MS->Report NMR->Report Data Integration Area % vs Standards HPLC->Data Data->Report

Caption: Integrated workflow ensuring both structural confirmation (via Br isotope pattern and NMR) and purity assessment using high-pH chromatography.

Diagram 2: Handling Basic Heterocycles (The pH Logic)

pH_Logic Problem Challenge: Basic Pyridine Nitrogens (pKa ~5.2) NeutralPH Neutral pH (6-8) Partial Protonation Problem->NeutralPH Solution1 Strategy A: Low pH (< 3.0) (Formic Acid/TFA) Problem->Solution1 Solution2 Strategy B: High pH (> 9.5) (Ammonium Bicarb) Problem->Solution2 ResultBad Result: Silanol Interaction Severe Tailing NeutralPH->ResultBad Result1 Fully Protonated (BH+) Good Solubility Compatible with MS Solution1->Result1 Result2 Fully Deprotonated (B) Max Retention Sharpest Peaks Solution2->Result2

Caption: Decision tree for mobile phase pH selection. Strategy B (High pH) is recommended for this specific molecule to maximize retention of the polar bis-pyridine skeleton.

Impurity Profiling

When analyzing this molecule, monitor for these specific process-related impurities:

  • 3-(pyridin-3-ylmethoxy)pyridine (Des-bromo impurity):

    • Origin: Hydrogenolysis of the C-Br bond during synthesis or degradation.

    • Detection: MS peak at [M+H] ~187. No Br isotope pattern. Elutes earlier than the target.

  • 2-Bromo-3-hydroxypyridine (Hydrolysis product):

    • Origin: Cleavage of the ether linker.

    • Detection: Very polar, elutes near the void volume (t0).

  • N-Alkylated Isomers:

    • Origin: During the alkylation step, the alkyl halide can attack the pyridine nitrogen instead of the oxygen.

    • Detection: Same Mass. Differentiated by NMR (N-CH2 shifts are typically > 5.5 ppm) and HPLC retention time (N-alkyl isomers are usually more polar/ionic).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2023).[4][6] Defines validation parameters (Accuracy, Precision, Specificity).

  • Waters Corporation.Strategies for the Separation of Basic Compounds in Reversed-Phase LC. (Application Note). Explains the utility of High pH mobile phases for pyridines.

  • PubChem. Compound Summary: 2-Bromopyridine.[7][8] (National Library of Medicine). Source for general physicochemical properties of the core scaffold.

  • Agilent Technologies. LC/MS Method Development for Basic Pharmaceuticals. (Technical Guide).[6][9]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Executive Summary & Reaction Context

You are attempting to synthesize This compound via a Williamson Ether Synthesis. This reaction involves coupling 2-bromo-3-hydroxypyridine (nucleophile) with 3-(chloromethyl)pyridine (electrophile).

While seemingly straightforward, this reaction is a "minefield" of competing pathways due to the ambident nature of the pyridyl nucleophile and the instability of the picolyl electrophile. This guide addresses the three most critical failure modes: Regio-scrambling (N- vs. O-alkylation) , Electrophile Degradation , and Nucleophilic Aromatic Substitution (


). 

Critical Troubleshooting Modules

Issue #1: "The NMR shows a mixture of isomers, or the product polarity is wrong."

Diagnosis: N-Alkylation (Pyridone Formation) The starting material, 2-bromo-3-hydroxypyridine, exists in tautomeric equilibrium with its keto-form (a pyridone). Under basic conditions, the resulting anion is ambident, meaning it can attack the electrophile from either the Oxygen (desired) or the Nitrogen (undesired).

  • The Mechanism:

    • O-Alkylation (Kinetic/Thermodynamic mix): Forms the desired ether. Favored by "hard" conditions and specific counter-ions.

    • N-Alkylation: Forms a chemically stable N-substituted-2-pyridone. This is often the thermodynamic sink if the reaction conditions are not strictly controlled.

  • Diagnostic Check (Self-Validation):

    • 
      C NMR:  Look for a signal around 158–165 ppm . If present, you have formed the C=O  bond of the N-alkylated pyridone. The desired ether carbon attached to the ring usually appears upfield relative to the carbonyl.
      
    • 
      H NMR:  N-alkylation disrupts the aromatic coupling pattern of the pyridine ring more drastically than O-alkylation.
      
  • Corrective Actions:

    • Switch Bases (The Cesium Effect): Replace NaH or KOH with Cesium Carbonate (

      
      ) . The large ionic radius of Cesium creates a "loose" ion pair with the phenoxide oxygen, making it more nucleophilic and promoting O-alkylation over N-alkylation.
      
    • Solvent Polarity: Use DMF or DMSO . While polar aprotic solvents generally support

      
      , they also solvate the cation well. Avoid protic solvents (MeOH/EtOH) which hydrogen-bond to the oxygen, reducing its nucleophilicity and indirectly favoring N-attack.
      
    • Alternative Route (Mitsunobu): If N-alkylation persists >15%, switch to a Mitsunobu reaction (PPh3, DIAD) using pyridin-3-ylmethanol instead of the chloride. The Mitsunobu mechanism activates the alcohol oxygen, strictly enforcing O-alkylation.

Issue #2: "My electrophile turned into a solid gum before I could add it."

Diagnosis: Self-Quaternization of 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine is highly unstable as a free base. The pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to rapid polymerization (intermolecular self-quaternization).

  • The Protocol Fix:

    • Never store the free base. Always purchase and store 3-(chloromethyl)pyridine as the Hydrochloride salt .

    • In-situ Release: Do not "free-base" the starting material in a separate funnel. Add the hydrochloride salt directly to the reaction mixture containing the base. The base will deprotonate the salt and the nucleophile simultaneously, allowing the electrophile to be consumed immediately upon generation.

Issue #3: "I'm losing the Bromine atom / Mass Spec shows [M-Br+OCH2Py] species."

Diagnosis: Nucleophilic Aromatic Substitution (


) 
The 2-position of pyridine is electron-deficient.[1] The presence of the bromine (a good leaving group) makes it susceptible to attack by nucleophiles.
  • The Mechanism:

    • Once the desired product is formed, it is a 2-bromo-3-alkoxypyridine.[2] The alkoxy group donates electrons by resonance but withdraws by induction. However, the 2-position remains vulnerable.

    • If you have excess alkoxide (from the starting material) or hydroxide (from wet solvents), they can attack C-2, displacing the bromine.

  • Corrective Actions:

    • Stoichiometry Control: Do not use a large excess of the hydroxypyridine. Use a 1:1 or 1.1:1 equivalent ratio of Electrophile to Nucleophile.

    • Temperature Management:

      
       on bromopyridines usually requires higher activation energy than the Williamson ether synthesis. Keep the reaction temperature below 60°C.  If heating is required, ramp slowly.
      
    • Strictly Anhydrous: Water acts as a nucleophile (forming 2-hydroxy/pyridone byproducts). Use flame-dried glassware and anhydrous DMF.

Visualizing the Pathways

The following diagram maps the reaction logic, highlighting the bifurcation points where side reactions occur.

ReactionPathways SM1 2-Bromo-3-hydroxypyridine (Nucleophile) Intermediate Ambident Anion (Resonance Hybrid) SM1->Intermediate Deprotonation SM2 3-(Chloromethyl)pyridine HCl (Electrophile) Product TARGET: This compound (O-Alkylation) SM2->Product In-situ reaction Side_Poly SIDE PRODUCT B: Polymerized Electrophile (Self-Quaternization) SM2->Side_Poly If free-based ex-situ Base Base (Cs2CO3 or NaH) Base->Intermediate Intermediate->Product O-Attack (Kinetic/Cs+ Effect) Side_N SIDE PRODUCT A: N-Alkylated Pyridone (Thermodynamic Trap) Intermediate->Side_N N-Attack (Soft electrophile/Polar solvent) Side_SNAr SIDE PRODUCT C: 2,3-Bis(alkoxy)pyridine (Over-reaction / Br-Loss) Product->Side_SNAr Excess Nucleophile High Temp (>80°C)

Figure 1: Reaction pathway analysis showing the desired O-alkylation versus competitive N-alkylation, polymerization, and


 pathways.

Master Protocol: Optimized Williamson Ether Synthesis

This protocol is designed to maximize O-alkylation while suppressing electrophile degradation.

Reagents:

  • 2-Bromo-3-hydroxypyridine (1.0 equiv)

  • 3-(Chloromethyl)pyridine Hydrochloride (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv) — Crucial for O-selectivity.
    
  • Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to accelerate rate at lower temps.

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Add 2-Bromo-3-hydroxypyridine (1.0 eq) and Cesium Carbonate (2.5 eq) to the flask. Add Anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes.

    • Why: This pre-forms the cesium phenoxide. The suspension color will likely change.

  • Addition: Add Potassium Iodide (0.1 eq). Then, add 3-(Chloromethyl)pyridine Hydrochloride (1.1 eq) as a solid in one portion.

    • Why: Adding the salt directly prevents self-polymerization. The excess base neutralizes the HCl instantly. KI converts the chloro- to the more reactive iodo-species in situ, allowing the reaction to proceed at lower temperatures (suppressing

      
      ).
      
  • Reaction: Stir at RT for 1 hour , then heat to 50°C . Monitor by TLC/LCMS.

    • Target: Conversion should be complete within 4-12 hours. Do not exceed 60°C to protect the bromine.

  • Workup: Dilute with EtOAc. Wash with water (x3) to remove DMF (critical to prevent emulsion). Wash with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The O-alkylated product is typically less polar than the N-alkylated pyridone byproduct.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis CheckYield Is Yield < 30%? Start->CheckYield CheckElectrophile Did Electrophile turn to gum? CheckYield->CheckElectrophile Yes Success Process Optimized CheckYield->Success No CheckNMR Check 1H/13C NMR CheckElectrophile->CheckNMR No Action_Salt Use HCl Salt Direct Addition CheckElectrophile->Action_Salt Yes CheckCO Is there a C=O peak >158 ppm? CheckNMR->CheckCO Impurities found CheckBr Is Bromine still present? CheckCO->CheckBr No Action_Cs Switch to Cs2CO3 or Mitsunobu CheckCO->Action_Cs Yes (N-Alkylation) Action_Temp Lower Temp Reduce Base Equiv CheckBr->Action_Temp No (SNAr) CheckBr->Success Yes

Figure 2: Diagnostic logic flow for identifying the root cause of low yields or impurities.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine." (Extrapolated protocol for hydroxypyridine alkylation).

  • PrepChem. "Synthesis of 2-bromo-3-methoxypyridine."[3][4] (Detailed experimental conditions for Williamson ether synthesis on this scaffold).

  • Thermo Scientific Chemicals. "3-(Chloromethyl)pyridine hydrochloride, 97% Specification Sheet." (Data regarding stability of the hydrochloride salt vs free base).

  • ResearchGate. "Why N-alkylation is more favorable than O-alkylation?" (Mechanistic discussion on ambident nucleophiles and Hard/Soft Acid Base theory).

  • National Institutes of Health (NIH). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." (Validation methods for distinguishing isomers).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for all chemicals before handling.

Sources

Technical Support Center: Palladium Removal from 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-PYR-001 Status: Open Subject: High Residual Palladium in Bis-Pyridine Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Problem Definition

The Challenge: You are attempting to remove residual Palladium (Pd) from 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine .[1] Unlike standard organic substrates, this molecule contains two pyridine rings and an ether linkage, creating a "ligand-rich" environment.

The Chemistry of the Failure: Pyridines are excellent ligands for Pd(II). They form stable coordination complexes (e.g.,


) that are soluble in organic solvents.
  • Standard Washes: Aqueous washes fail because the Pd-Pyridine complex is lipophilic.

  • Standard Silica: The complex often co-elutes with your product because the pyridine "carries" the metal through the column.

  • The Risk: The 2-Bromo moiety is chemically active. Aggressive methods (high heat or strong reducing agents) risk oxidative addition of residual Pd into the C-Br bond, leading to debromination or polymerization.

This guide provides a self-validating protocol to break the Pyridine-Pd bond using superior chelating scavengers.

Regulatory & Safety Thresholds (ICH Q3D)

Before initiating purification, define your target limit based on the intended use of the material. Palladium is a Class 2B impurity.[2][3]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)Concentration Limit (1g daily dose)
Oral 100 µ g/day 10 ppm100 ppm
Parenteral 10 µ g/day 1 ppm10 ppm
Inhalation 1 µ g/day 0.1 ppm1 ppm

Reference: ICH Guideline Q3D (R2) on Elemental Impurities [1].

Recommended Protocol: Scavenger-Assisted Removal[1][5][6]

The most reliable method for pyridine-containing substrates is Solid-Supported Scavenging . We must use a ligand that binds Pd more strongly than the pyridine nitrogen.

Selection Logic:

  • SiliaMetS® Thiol (Si-Thiol): Good baseline, but sometimes insufficient for bis-pyridines.

  • SiliaMetS® DMT (Dimercaptotriazine): Preferred. The triazine ring works in synergy with thiol groups to out-compete the pyridine substrate for the metal center.

Protocol A: Batch Mode (Stirring)

Best for <50g scales where filtration speed is not a bottleneck.

  • Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can slow down scavenging kinetics.

  • Loading: Add Si-DMT (or equivalent MP-TMT) at a ratio of 5-10 wt% relative to the crude mass.

    • Note: If initial Pd is >1000 ppm, increase to 20 wt%.

  • Temperature Control: Heat the mixture to 45°C .

    • Critical: Do not exceed 55°C. Higher temperatures risk activating the C-Br bond with any free Pd(0).

  • Agitation: Stir vigorously for 4 to 12 hours .

  • Filtration: Filter through a 0.45 µm PTFE pad or a bed of Celite.

  • Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: Flow Mode (Cartridge)

Best for scale-up or when the Pd-Pyridine complex is highly colored.

  • Pack: Use a pre-packed Si-DMT cartridge.

  • Equilibrate: Flush with 3 Column Volumes (CV) of solvent.

  • Elute: Pass the product solution through the cartridge at a flow rate of 1-2 CV/min .

    • Residence Time: Ensure at least 5-10 minutes of contact time. Recirculate if necessary.

Alternative Protocol: The "Cysteine Wash" (Homogenous)

If solid scavengers are unavailable or too costly, use N-Acetyl Cysteine (NAC). This method relies on the water-solubility of the Pd-NAC complex.

Warning: This method requires careful pH control. Your product is basic (Pyridine). If the pH is too low, your product will protonate and stay in the water layer.

  • Dissolve: Dissolve crude material in Isopropyl Acetate (iPrOAc) .

  • Prepare Wash Solution: Dissolve N-Acetyl Cysteine (NAC) (20 eq. relative to estimated Pd) in water.[1][4] Adjust pH to 7.5 - 8.0 using Ammonium Hydroxide.

    • Why pH 8? It keeps the Pyridine deprotonated (organic soluble) but allows the NAC carboxylate to be active.

  • Extraction: Stir the organic and aqueous layers vigorously at 40°C for 1 hour.

    • Visual Cue: The aqueous layer should turn dark/orange as it pulls the Pd out.

  • Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Visualizing the Workflow

Diagram 1: Scavenger Selection Decision Tree

ScavengerSelection Start Start: Crude Reaction Mixture Solubility Is product soluble in THF/EtOAc? Start->Solubility PdLevel Initial Pd Level? Solubility->PdLevel Yes Recryst Recrystallization (Risk of Pd inclusion) Solubility->Recryst No HighPd > 1000 ppm PdLevel->HighPd LowPd < 1000 ppm PdLevel->LowPd MethodA Protocol A: Si-DMT (20 wt%) High Affinity for Pyridines HighPd->MethodA Strong Chelation Needed MethodB Protocol A: Si-Thiol (10 wt%) Standard Removal LowPd->MethodB Standard Chelation Check Passes ICH Limits? MethodA->Check ICP-MS Analysis MethodB->Check ICP-MS Analysis MethodC Protocol B: NAC Wash (pH Controlled) Check->MethodC No (Polishing Step) Finish Finish Check->Finish Yes

Caption: Decision matrix for selecting the appropriate purification route based on solubility and initial contamination levels.

Diagram 2: The Competition Mechanism

Mechanism Pd Pd(II) Complex1 Soluble Impurity (Pd-Pyridine Complex) Pd->Complex1 Complex2 Insoluble Complex (Pd-DMT-Silica) Pd->Complex2 Substrate Bis-Pyridine Substrate (Weak Binder) Substrate->Pd Kd ~ 10^-6 Scavenger Si-DMT Scavenger (Strong Binder) Scavenger->Pd Kd ~ 10^-9 Complex1->Scavenger Displacement Reaction (Heat + Time) Filter Filter Complex2->Filter Filtration

Caption: Thermodynamic displacement of the Pyridine-Pd complex by the stronger DMT-Pd complex, allowing physical removal.

Troubleshooting & FAQ

Q: The scavenger turned my solution dark, but the Pd level is still high.

  • A: A dark solution usually indicates successful Pd capture onto the silica (which turns black/brown). If the filtrate is still high in Pd, you likely saturated the scavenger.

  • Fix: Perform a second pass with fresh scavenger. Do not simply add more to the saturated mix; filter first.

Q: Can I use Activated Carbon (Charcoal)?

  • A: Use with caution. While cheap, carbon is non-selective. It may adsorb your bis-pyridine product due to pi-stacking interactions, reducing yield. If you must use it, use a specific grade like Darco KB-B and monitor yield loss.

Q: I am worried about the 2-Bromo stability.

  • A: Avoid using NaBH4 or Formic Acid to precipitate Pd black. These reducing agents can debrominate the pyridine ring. Stick to chelation (Scavengers/NAC) which operates on Pd(II) without requiring harsh reduction.

Q: My product is oiling out during the NAC wash.

  • A: This happens if the polarity of the organic solvent is too low. Switch from iPrOAc to a mixture of THF/Toluene (1:1) to keep the product in solution while washing.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2019. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link

  • Biotage . "Metal Scavenging User Guide." Biotage Technical Literature. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine. The reactivity of this versatile building block is profoundly influenced by the choice of solvent, a parameter that can dictate the success or failure of a synthetic step. This document provides in-depth, field-proven insights into optimizing reactions, troubleshooting common issues, and understanding the causal relationship between solvent properties and reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general, high-level questions regarding solvent selection for the most common transformations involving this compound.

Q1: What are the primary reactions this substrate undergoes, and how does solvent choice impact them at a high level?

A1: The reactivity of this compound is dominated by the 2-bromo-substituted pyridine core. The primary transformations are Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

  • For Pd-catalyzed cross-couplings: Solvents must solubilize the substrate, reagents, and the catalyst complex. Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common first choices.[1][2] The solvent's ability to coordinate with the palladium center can also influence catalytic activity.[1]

  • For SNAr: The solvent's role is to stabilize the charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMF or DMSO are typically effective as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the anion, thus enhancing nucleophilicity.[3][4] Polar protic solvents can be used but may slow the reaction by solvating the nucleophile through hydrogen bonding.[5]

Q2: What is the difference between polar protic and polar aprotic solvents, and why is it critical for this substrate?

A2: The distinction is crucial for controlling reactivity, particularly for SNAr and base-mediated reactions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (O-H or N-H).[6] They can act as hydrogen bond donors. While they are excellent at dissolving salts, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, reducing their reactivity.[4][5] This effect can be detrimental in SNAr and SN2 reactions. However, they are often used as a co-solvent with aprotic solvents (e.g., dioxane/water) in Suzuki couplings to aid in dissolving the inorganic base.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) have dipole moments but lack O-H or N-H bonds.[6] They cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions relatively "free" and highly reactive.[4] This makes them ideal for many SNAr reactions and for promoting SN2-type pathways.[5]

Q3: How does the second pyridine ring in the 3-(pyridin-3-ylmethoxy) substituent affect my reaction and solvent choice?

A3: The second pyridine ring introduces an additional basic nitrogen site. In Pd-catalyzed reactions, this nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[1] This is a known challenge for reactions involving pyridyl-containing substrates. Your choice of solvent and, critically, the phosphine ligand, must account for this. A bulkier ligand can sterically shield the palladium center, preventing this inhibitory coordination. The solvent choice should ensure the solubility of this more complex and potentially more polar starting material.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during experimentation in a practical, question-and-answer format.

Q4: My Buchwald-Hartwig amination is stalled or showing very low conversion. I'm using toluene as a solvent. What's wrong?

A4: This is a frequent issue, often related to catalyst deactivation or poor solubility.

  • Causality: The pyridine nitrogen on either ring of your substrate can poison the palladium catalyst.[1] Furthermore, if your amine or base (e.g., NaOtBu, K₂CO₃) is not fully dissolved, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.[1] Toluene is a good starting point, but may not be optimal for all substrate combinations.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your solvent is anhydrous and thoroughly degassed and that the reaction is run under a strict argon or nitrogen atmosphere. Air and moisture can deactivate both the catalyst and the strong bases used.[1]

    • Change the Solvent: Switch to a more polar aprotic solvent like 1,4-dioxane, which is also highly effective for Buchwald-Hartwig reactions.[1] In some cases, a solvent like DMF might be tested for solubility, but be aware it can sometimes coordinate to the palladium.[1]

    • Screen Ligands: The ligand choice is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich, bulky phosphine ligand such as XPhos or RuPhos. These ligands are designed to stabilize the catalyst and prevent pyridine coordination.[1]

    • Check the Base: Ensure the base is fresh and finely ground to maximize its surface area. For challenging couplings, a stronger base like LHMDS might be required, though this can introduce compatibility issues with other functional groups.[7]

Q5: I'm attempting a Suzuki coupling and see significant amounts of starting material and homocoupling of my boronic acid. What role could the solvent be playing?

A5: This outcome points to an issue with the transmetalation step or catalyst stability. The solvent system is a key parameter.

  • Causality: Suzuki reactions often use a biphasic solvent system, such as toluene/water or dioxane/water.[2] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation. If the base is not sufficiently dissolved or if phase transfer is poor, the catalytic cycle will be inefficient, leading to side reactions like homocoupling (protodeboronation followed by coupling).

  • Troubleshooting Steps:

    • Optimize Solvent Ratio: The ratio of organic to aqueous solvent is critical. A common starting point is 4:1 or 5:1 dioxane/water.[2] Adjusting this ratio can improve the solubility of all components.

    • Consider a Different Solvent System: For substrates that are sensitive to water, a single-phase system using a polar aprotic solvent like DMF with a soluble base (e.g., Cs₂CO₃) can be effective.[8]

    • Ensure Proper Degassing: Oxygen can promote the homocoupling of boronic acids. The solvent(s) must be rigorously degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.[2]

    • Increase Temperature: Insufficient temperature can lead to slow transmetalation. Suzuki couplings are often run at elevated temperatures (80-120 °C).[2]

Q6: In my SNAr reaction with an alkoxide nucleophile, I'm getting a complex mixture of products and low yield. I'm using THF. What should I change?

A6: THF may not be polar enough to facilitate the SNAr reaction efficiently, and side reactions may be occurring.

  • Causality: SNAr reactions proceed through a charged Meisenheimer intermediate.[9][10] The stability of this intermediate is paramount. A highly polar solvent is needed to stabilize this charged species and lower the activation energy of the reaction.[3] THF has a relatively low dielectric constant and is considered a "borderline" polar aprotic solvent, which may not provide sufficient stabilization.[6]

  • Troubleshooting Steps:

    • Switch to a More Polar Aprotic Solvent: The most impactful change would be to switch to DMSO or DMF. These solvents have high dielectric constants and are excellent at stabilizing the Meisenheimer complex, often dramatically increasing reaction rates.[4]

    • Check Nucleophile Quality: Ensure your alkoxide is anhydrous. The presence of water or alcohol can lead to competing hydrolysis or alcohol exchange reactions. If using NaH to generate the alkoxide in situ, ensure all the starting alcohol has reacted before adding the this compound.

    • Control Temperature: While heating is often required, excessively high temperatures in highly polar solvents can sometimes lead to decomposition or side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Part 3: Data Summary & Protocols

Solvent Property Comparison Table

This table summarizes key properties of solvents commonly used in reactions with 2-halopyridines.

SolventDielectric Constant (ε)TypeTypical Use Cases & Rationale
Toluene 2.4Nonpolar AproticPd-Coupling (Suzuki, Buchwald-Hartwig). Good for dissolving organic substrates, high boiling point.[1][7]
1,4-Dioxane 2.2Nonpolar AproticPd-Coupling (Suzuki, Buchwald-Hartwig). Ethereal solvent, often used with water for Suzuki.[1][2]
THF 7.5Polar AproticGeneral purpose, Pd-coupling, SNAr. Lower boiling point, may not be polar enough for slow SNAr.[6][11]
Acetonitrile (MeCN) 37.5Polar AproticSNAr, some Pd-Couplings. Highly polar, can accelerate SNAr. May inhibit some Pd catalysts.[4][12]
DMF 37.0Polar AproticSNAr, Suzuki. Excellent for dissolving salts and stabilizing charged intermediates.[3]
DMSO 49.0Polar AproticSNAr, O-alkylation. Highly polar, excellent for SNAr. Can be difficult to remove.[13]
Ethanol/Methanol 24.3 / 32.6Polar ProticCo-solvent in Suzuki. Can solvate and deactivate nucleophiles in SNAr reactions.[5]
Experimental Protocols

These are generalized, starting-point protocols. Optimization for specific substrates is highly recommended.

Protocol 1: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

  • Preparation: In a glovebox or under a stream of argon, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOtBu, 1.4 equiv), and a phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial.[1]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol% or a palladium precatalyst, 2 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of 0.1-0.5 M.[1]

  • Reaction: Seal the vial tightly and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Mechanism

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

  • Solvent Addition: Add the degassed solvent system. A typical choice is a 4:1 mixture of 1,4-dioxane and water. The final concentration should be between 0.1 and 0.5 M with respect to the starting bromide.[2]

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.
  • Characteristics of the SN1 Reaction. Chemistry LibreTexts.
  • A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Benchchem.
  • Solvent Dielectric Effects on Reaction Mechanisms. YouTube.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Ch 8 : Solvent Effects. University of Calgary.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • 2-bromo-3-methoxypyridine preparation method. Google Patents.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.
  • 4.1.1 Protic Vs Aprotic Solvent | PDF. Scribd.
  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. ACS Publications.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • Protic vs Aprotic Solvents (with Examples). PSIBERG.
  • Protic vs Aprotic Solvents. Chemistry LibreTexts.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Benchchem.
  • 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis. Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Purity Assessment of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of validated analytical methods for assessing the purity of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine, a key heterocyclic compound. In the absence of a standardized pharmacopeial method for this specific molecule, this document outlines the development and validation of suitable analytical procedures based on established principles for structurally related compounds, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The selection of an appropriate analytical technique is paramount and is dictated by the physicochemical properties of this compound and its potential impurities. This guide will focus on the two most powerful and widely applicable chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with the utility of Mass Spectrometry (MS) for impurity identification.

The Criticality of Purity and Method Validation

Impurities in a drug substance can arise from various sources, including the synthesis process, degradation, or storage.[5] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to separate, identify, and quantify these impurities. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] A well-validated method provides confidence in the reliability and accuracy of the generated data.

The validation process, as outlined in the ICH Q2(R1) guidelines, encompasses a systematic evaluation of several key parameters, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3][4]

cluster_0 Analytical Method Lifecycle Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Q2(R1) Routine Analysis Routine Analysis Method Validation->Routine Analysis Method Transfer Method Transfer Routine Analysis->Method Transfer Method Transfer->Routine Analysis

Caption: A simplified lifecycle of an analytical method.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the purity analysis of a wide range of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules.[6][7][8] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

Causality Behind Experimental Choices in RP-HPLC
  • Stationary Phase: A C18 (octadecylsilyl) column is recommended due to its versatility and effectiveness in retaining and separating aromatic and moderately polar compounds like the target analyte.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is proposed.[7] This approach ensures the elution of both polar and non-polar impurities that may be present in the sample. The use of a buffer helps to maintain a consistent pH and improve peak shape for the basic pyridine moieties.

  • Detection: A Photodiode Array (PDA) or UV detector is highly suitable. The pyridine rings in the molecule are strong chromophores, allowing for sensitive detection. A PDA detector offers the additional advantage of providing spectral data, which can aid in peak identification and purity assessment.[7]

Proposed RP-HPLC Method for Purity Assessment
ParameterRecommended ConditionRationale
HPLC System Standard system with quaternary pump, autosampler, column oven, and PDA detectorProvides flexibility and high-throughput capabilities.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shapes.
Detection PDA at 254 nm and 270 nmWavelengths where pyridine derivatives typically show strong absorbance.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Experimental Protocol: RP-HPLC
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1.0 mg/mL. Prepare working standards at various concentrations by diluting the stock solution.[7]

  • Sample Preparation: Prepare the test sample by dissolving it in the diluent to a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the prepared standards and samples and acquire the chromatograms.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For assay determination, construct a calibration curve from the reference standards and quantify the sample concentration.[7]

Sample Preparation Dissolve & Filter HPLC Injection Autosampler Sample Preparation->HPLC Injection Chromatographic Separation C18 Column Gradient Elution HPLC Injection->Chromatographic Separation PDA Detection UV-Vis Spectra Chromatographic Separation->PDA Detection Data Analysis Purity Calculation PDA Detection->Data Analysis

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds.[6][9] It is particularly useful for identifying and quantifying residual solvents and certain process-related impurities that may be present in the this compound sample.

Causality Behind Experimental Choices in GC
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is a good starting point.[10] These columns provide good separation for a wide range of compounds based on their boiling points.

  • Carrier Gas: Helium is the most common carrier gas, providing good efficiency and compatibility with most detectors.[10]

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher specificity and structural information, a Mass Spectrometer (MS) is the detector of choice.[8][9]

  • Injector and Oven Program: A split/splitless injector is standard. A temperature ramp program for the oven is necessary to ensure the separation of compounds with different boiling points.[10]

Proposed GC-FID/MS Method
ParameterRecommended ConditionRationale
GC System GC with FID or MS detector, split/splitless injector, and autosamplerStandard instrumentation for purity and impurity analysis.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates compounds with a range of boiling points.
Detector Temp. FID: 300 °C; MS Transfer Line: 280 °CPrevents condensation of analytes.
MS Parameters Ionization: Electron Ionization (EI) at 70 eV; Mass Range: m/z 40-400Standard conditions for generating reproducible mass spectra.
Experimental Protocol: GC
  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Create a series of calibration standards by serial dilution. Prepare the test sample by dissolving it in the same solvent to a concentration within the calibration range.[6]

  • Instrument Setup and Analysis: Set up the GC instrument with the parameters outlined above. Inject a small volume (e.g., 1 µL) of the prepared standards and samples.

  • Data Processing: Analyze the resulting chromatogram. For FID, purity is determined by area percent. For MS, identify peaks by comparing their mass spectra to a library or by interpreting the fragmentation patterns. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key identifier in the mass spectra.[10]

Comparison of HPLC and GC for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Primary Use Case Assay, purity of the main component, non-volatile impurities, degradation products.Residual solvents, volatile impurities, by-products from synthesis.
Sample Prep. Simple dissolution in mobile phase.[11]Dissolution in a volatile organic solvent.
Sensitivity High, especially with UV or MS detectors.Very high, especially with FID and MS detectors.
Impurity ID Possible with PDA (spectral comparison) and MS (LC-MS).Excellent with MS (GC-MS) through spectral library matching.[8]
Limitations May not be suitable for very volatile impurities (e.g., some residual solvents).Not suitable for non-volatile or thermally unstable compounds.

The Role of Mass Spectrometry and Forced Degradation Studies

For the unambiguous identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[8][12] These techniques provide molecular weight and structural information, which is crucial for characterizing degradation products and process-related impurities.

Forced degradation (or stress testing) studies are essential to develop a stability-indicating analytical method.[13][14][15] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[16] The analytical method must then be able to separate these degradation products from the main peak and from each other, demonstrating its specificity.[4]

cluster_0 Forced Degradation Workflow API Sample API Sample Acid Hydrolysis Acid Hydrolysis API Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis API Sample->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) API Sample->Oxidation (H2O2) Thermal Stress Thermal Stress API Sample->Thermal Stress Photolytic Stress Photolytic Stress API Sample->Photolytic Stress Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Acid Hydrolysis->Analyze by HPLC/LC-MS Base Hydrolysis->Analyze by HPLC/LC-MS Oxidation (H2O2)->Analyze by HPLC/LC-MS Thermal Stress->Analyze by HPLC/LC-MS Photolytic Stress->Analyze by HPLC/LC-MS Method Specificity Confirmed Method Specificity Confirmed Analyze by HPLC/LC-MS->Method Specificity Confirmed

Caption: Workflow for forced degradation studies.

Conclusion

The purity assessment of this compound requires the development and validation of robust analytical methods. Both HPLC and GC offer powerful capabilities for this purpose. An RP-HPLC method is recommended as the primary tool for assay and purity determination due to its versatility. A GC method serves as an excellent complementary technique for analyzing volatile impurities and residual solvents. The use of mass spectrometric detection (LC-MS and GC-MS) is crucial for the definitive identification of unknown impurities, particularly those generated during forced degradation studies. By following the principles outlined in this guide and adhering to the validation requirements of the ICH, researchers can develop reliable and accurate methods to ensure the quality and consistency of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Analytical Methods for Detecting Pyridine. ATSDR. Available at: [Link]

  • Degradation of Pyridine Derivatives in Soil. Scilit. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]

  • Forced Degradation Studies in Pharmaceuticals. Scribd. Available at: [Link]

  • Water quality-Determination of pyridine-Gas chromatography. Ministry of Ecology and Environment. Available at: [Link]

  • Pyridine, 3-bromo-. NIST WebBook. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Pyridine, 2-bromo-. NIST WebBook. Available at: [Link]

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. Google Patents.
  • CN105017136A - 2-bromo-3-methoxypyridine preparation method. Google Patents.

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Pyridine-Based Drug Discovery

Derivatives of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The precise arrangement of the bromo-substituted pyridine ring linked via an ether bridge to a second pyridine moiety creates a scaffold ripe for functionalization and interaction with biological targets.[1] Understanding the three-dimensional architecture of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design. It governs how a molecule docks into a protein's active site, influences its solubility and pharmacokinetic properties, and ultimately dictates its therapeutic efficacy and safety profile.

Among the arsenal of analytical techniques available to researchers, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute atomic structure of a crystalline solid. This guide provides an in-depth comparison of X-ray crystal structure analysis with other key analytical methods, offering field-proven insights into the experimental choices and data interpretation necessary for advancing the research and development of these promising pyridine derivatives.

Part 1: The Definitive Answer - X-ray Crystal Structure Analysis

The primary advantage of SCXRD is its ability to provide an unambiguous, high-resolution three-dimensional map of electron density within a molecule. This allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. For complex, multi-ring systems like the this compound derivatives, this level of detail is invaluable for elucidating subtle intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical for crystal packing and can influence biological activity.[2]

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallization and diffraction.

Step 1: Synthesis and Purification The synthesis of the target derivative is the initial step. A common route involves the nucleophilic substitution reaction between 2-bromo-3-pyridinol and a suitable methyl-pyridinium halide, or multi-step syntheses starting from materials like 2-nitro-3-methoxypyridine.[3][4]

  • Reaction Setup: Combine 2-bromo-3-pyridinol with a base such as potassium hydroxide in a polar aprotic solvent like DMSO.

  • Addition of Alkylating Agent: Add 3-(chloromethyl)pyridine (or a similar reactive species) to the mixture. The reaction is typically heated to facilitate the formation of the ether linkage.

  • Workup and Purification: After the reaction is complete, the mixture is quenched, and the crude product is extracted. Purification is paramount for successful crystallization and is typically achieved via column chromatography or recrystallization to yield a compound of >98% purity, as verified by NMR and mass spectrometry.

Step 2: Crystallization This is often the most challenging and empirical step. The goal is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place this solution as a drop next to a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble). Over time, the anti-solvent vapor diffuses into the drop, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Step 3: X-ray Diffraction Data Collection Once suitable crystals are obtained, they are mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize radiation damage. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a pattern of diffraction spots.

Step 4: Structure Solution and Refinement The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and subsequently "refined" to create the final, accurate molecular model.

  • Data Processing: Software is used to integrate the intensities of the diffraction spots and apply corrections.

  • Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors, leading to a preliminary model of the molecule.

  • Structure Refinement: A least-squares refinement process iteratively adjusts the atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should typically be below 0.05 (5%) for a well-refined structure.

Visualizing the Workflow

The comprehensive process from synthesis to a fully validated crystal structure is outlined below.

G X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray Diffraction & Analysis synthesis Chemical Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Initial Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening Purity Confirmed >98% growth Crystal Growth (e.g., Vapor Diffusion) screening->growth harvest Crystal Selection & Mounting growth->harvest data_collection X-ray Data Collection harvest->data_collection High-Quality Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation final_report final_report validation->final_report Final Structural Report

Caption: General workflow for the synthesis and X-ray crystal structure analysis of pyridine derivatives.

Part 2: A Comparative Guide to Structural Elucidation Techniques

While SCXRD provides the ultimate structural answer, it is not always feasible or necessary. A comprehensive characterization strategy integrates multiple techniques, each providing a unique piece of the molecular puzzle. The choice of technique is guided by the specific question the researcher aims to answer.

Alternative and Complementary Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in a solution.[5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can piece together the entire molecular skeleton.[6][7] For this compound derivatives, NMR confirms that the synthesis was successful and that the correct isomer was formed. However, it provides information about the average structure in solution and does not reveal the precise bond angles or conformational preferences found in the solid state.

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight of a compound and confirming its elemental composition with high accuracy.[8] Fragmentation patterns can further support the proposed structure.[5] It is a rapid and highly sensitive technique but provides no information about the three-dimensional arrangement of atoms.

  • Computational Modeling: Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and relative energies of different conformations.[9][10] These models are powerful for generating hypotheses but must be benchmarked against experimental data.[9] Computational predictions can guide synthetic efforts but are not a substitute for experimental structure determination.

Decision Framework for Method Selection

The following diagram illustrates a logical framework for choosing the appropriate analytical technique based on the research objective.

G start What is the research question? q1 Did my reaction work? What is the molecular weight? start->q1 q2 What is the atom connectivity? Is it the correct isomer? q1->q2 No ms Mass Spectrometry (MS) q1->ms Yes q3 What is the exact 3D structure? How does it pack in a crystal? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes xray X-ray Crystallography (SCXRD) q3->xray Yes

Caption: A decision-making guide for selecting the appropriate structural analysis technique.

Comparative Data Summary

The table below presents a hypothetical but realistic comparison of crystallographic data for two derivatives of the parent compound, illustrating the type of information obtained from a successful SCXRD experiment.

ParameterDerivative A (R = -CH₃)Derivative B (R = -CF₃)Rationale for Differences
Chemical Formula C₁₂H₁₁BrN₂OC₁₂H₈BrF₃N₂OReflects the different substituent (R) on one of the pyridine rings.
Formula Weight 279.14333.11The trifluoromethyl group is significantly heavier than the methyl group.
Crystal System MonoclinicOrthorhombicThe change in substituent size and electronic nature can alter the preferred crystal packing arrangement.
Space Group P2₁/cPna2₁Different symmetry elements arise from distinct intermolecular interactions (e.g., hydrogen bonding, halogen bonding).
Unit Cell (a, b, c; Å) a=8.12, b=15.45, c=9.55a=10.21, b=7.89, c=16.04The unit cell dimensions adapt to accommodate the different molecular shapes and packing motifs.
Unit Cell (β; °) 109.590A β angle not equal to 90° is characteristic of the monoclinic system.
Volume (ų) 1128.51292.3The larger CF₃ group results in a larger volume per unit cell.
Resolution (Å) 0.780.81High resolution (<1.0 Å) is typical for small molecules and allows for precise atomic positioning.
R-factor (R₁) 0.0350.041Both values are excellent (<0.05), indicating a good fit between the experimental data and the refined structural model.
Key Interactions C-H···π interactionsC-F···Br halogen bonding, π-π stackingThe electron-withdrawing nature of the CF₃ group can introduce different non-covalent interactions that direct crystal packing.

Conclusion

For researchers and drug development professionals working with this compound derivatives, a multi-faceted analytical approach is crucial. While NMR and mass spectrometry are indispensable for routine characterization and confirmation of synthesis, they cannot replace the definitive structural insights provided by single-crystal X-ray diffraction. SCXRD delivers an unparalleled, high-resolution view of the molecule's three-dimensional structure, revealing the subtle conformational and packing details that are fundamental to understanding structure-activity relationships. By integrating these techniques, scientists can accelerate the design-synthesize-test-analyze cycle, paving the way for the development of novel and effective therapeutic agents.

References

  • BenchChem. "Spectroscopic Characterization of Acetohydrazide Pyridine Derivatives: A Technical Guide.
  • BenchChem. "Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry.
  • PMC. "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • MDPI. "Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • BenchChem. "Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide.
  • Eberhard Breitmaier. "STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Isaac Scientific Publishing. "Synthesis and Spectral Analysis of Pyridine Derivates.
  • Georgia Southern University. "Crystal Structure of (E)-2-[(2- bromo-3-pyridyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one and 3-[(E)-(6- methoxy-3,4-dihydronaphth-2-oylidene)methyl]-1H-pyridin-2-one.
  • Nature.com. "Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration.
  • MDPI. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PrepChem.com. "Synthesis of 2-bromo-3-methoxypyridine.
  • ResearchGate. "(PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
  • Google Patents. "CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

Sources

Spectroscopic Guide: 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Bromo-3-(pyridin-3-ylmethoxy)pyridine is a critical bis-heterocyclic ether scaffold, frequently utilized as an intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) (specifically VHL-ligand linkers) and kinase inhibitors .

The synthesis typically involves a Williamson ether coupling between 2-bromo-3-hydroxypyridine (Precursor A) and 3-(chloromethyl)pyridine hydrochloride (Precursor B).

The Analytical Challenge: The primary challenge in this synthesis is regioselectivity . The 3-hydroxypyridine moiety exists in equilibrium with its tautomer, 2-bromo-pyridin-3(4H)-one. Alkylation can occur at the Oxygen (desired) or Nitrogen (undesired impurity). This guide provides the spectroscopic markers required to definitively validate the O-alkylated product and rule out N-alkylated byproducts.

Precursor Profiling (The Baseline)

To validate the final product, one must first establish the spectroscopic "fingerprints" of the starting materials.

Precursor A: 2-Bromo-3-hydroxypyridine[1]
  • CAS: 6602-32-0[1][2]

  • Role: Nucleophile

  • Key Feature: Exchangeable proton (OH) and tautomeric potential.

TechniqueDiagnostic SignalInterpretation

H NMR
(DMSO-

)

10.80 ppm (s, 1H)
Phenolic OH. Broad singlet. Disappears upon D

O shake.

7.20 - 7.35 ppm (m)
C4/C5 protons. Distinctive coupling pattern for 2,3-disubstituted pyridine.
IR (ATR) 3200–3400 cm

Broad O-H stretch. Indicates free hydroxyl group.
MS (ESI+) m/z 174/176 (1:1)Characteristic Bromine isotope pattern (

Br/

Br).
Precursor B: 3-(Chloromethyl)pyridine Hydrochloride
  • CAS: 6959-48-4[3]

  • Role: Electrophile

  • Key Feature: Hygroscopic salt; methylene signal is the primary tracking marker.

TechniqueDiagnostic SignalInterpretation

H NMR
(DMSO-

)

4.95 ppm (s, 2H)
Chloromethyl (-CH

Cl).
Key electrophilic site.

8.8 - 9.0 ppm
Deshielded

-protons (H2, H6) due to pyridinium salt form.
MS (ESI+) m/z 128/130 (3:1)Chlorine isotope pattern (

Cl/

Cl) on the cation.

The Transformation: Spectroscopic Comparison

The formation of the ether linkage results in specific, predictable shifts. The table below compares the precursors to the target product.

Comparative Data Table
FeaturePrecursor A (Nucleophile)Precursor B (Electrophile)Target Product (Ether) Shift / Change
Linker Proton (

H NMR)
N/A

4.95 ppm (-CH

Cl)

5.25 – 5.35 ppm
(-OCH

-)
Downfield Shift (+0.3 ppm): The methylene protons are more deshielded by the ether oxygen than the chlorine.
Exchangeable Proton

10.80 ppm (OH)
N/AAbsent Disappearance: Confirms consumption of the hydroxyl group.
Carbon Linker (

C NMR)
N/A

~43 ppm

~68 – 70 ppm
Significant Shift: Diagnostic of C-O bond formation vs C-Cl.
IR Fingerprint 3200 cm

(OH)
N/A1250 cm

(C-O-C)
Appearance of strong aryl alkyl ether stretch.
Mass Spec m/z 174/176m/z 128m/z 265/267 Sum of fragments minus HCl. Retains 1:1 Br pattern.

Critical Note: If the methylene signal appears at


 5.0 – 5.1 ppm  (less deshielded) and you observe a new carbonyl-like stretch in IR (~1660 cm

), you have likely formed the N-alkylated impurity (pyridone form).

Visualizing the Workflow & Logic

The following diagrams illustrate the synthesis pathway and the spectroscopic decision tree for product verification.

Diagram 1: Synthesis & Monitoring Workflow

SynthesisWorkflow Prec Prec A Precursor A 2-Bromo-3-hydroxypyridine (OH Signal: 10.8 ppm) Reaction Reaction Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) A->Reaction B Precursor B 3-(Chloromethyl)pyridine HCl (CH2 Signal: 4.95 ppm) B->Reaction Workup Workup Aqueous Wash Extraction (EtOAc) Reaction->Workup Monitor TLC/LCMS Product Target Product Ether Linkage (OCH2 Signal: 5.30 ppm) Workup->Product O-Alkylation (Major) Impurity Impurity N-Alkylated Pyridone (NCH2 Signal: ~5.1 ppm) Workup->Impurity N-Alkylation (Minor)

Caption: Synthesis workflow highlighting the divergence between the desired O-alkylation and the undesired N-alkylation.

Diagram 2: NMR Decision Tree

NMRLogic Start Analyze 1H NMR (DMSO-d6) CheckOH Is OH signal (>10 ppm) present? Start->CheckOH CheckCH2 Check Methylene (-CH2-) Shift CheckOH->CheckCH2 No ResultA Reaction Incomplete (Starting Material) CheckOH->ResultA Yes ResultB Target Product (O-Alkylation) CheckCH2->ResultB > 5.25 ppm ResultC Impurity (N-Alkylation) CheckCH2->ResultC < 5.15 ppm

Caption: Logic gate for interpreting NMR data to distinguish the ether product from precursors and regiochemical isomers.

Experimental Protocols

A. Synthesis Protocol (Standardized)

Based on Williamson Ether Synthesis principles for hydroxypyridines.

  • Activation: Charge a reaction vessel with 2-Bromo-3-hydroxypyridine (1.0 eq) and Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq) in anhydrous DMF (10 vol). Stir at room temperature for 30 minutes to form the phenoxide anion.
    • Why: Pre-stirring ensures deprotonation of the OH group, favoring O-alkylation over N-alkylation.

  • Addition: Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise.

    • Note: The amine HCl salt will consume 1 eq of base immediately.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Cool to RT. Pour into ice water (30 vol). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[4]
B. Analytical Method (HPLC-UV)

To quantify purity and separate the potential N-alkyl impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm.

  • Expectation: The N-alkylated impurity is generally more polar and will elute earlier than the O-alkylated target product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23070, 2-Bromo-3-pyridinol. Retrieved from [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[5] Tetrahedron Letters.[5] Retrieved from [Link]

  • Wang, N., et al. (2024). Regioselective N-Alkylation of 2-Pyridones.[6] Journal of Organic Chemistry.[6] Retrieved from [Link]

Sources

Assessing the purity of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmaceutical intermediates, accurate purity assessment is a critical "Go/No-Go" gate. This guide compares the two industry-standard methodologies for assessing 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine : High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).[1]

The Bottom Line:

  • Use HPLC (UV) for routine process monitoring, impurity profiling (identifying what is there), and detecting trace contaminants (<0.1%).

  • Use qNMR for absolute purity determination (mass balance) of the reference standard or final lot release, specifically to eliminate response factor bias common in UV detection.

Structural Analysis & Analytical Challenges

The Molecule: this compound Structure: A bis-pyridine ether containing a bromine atom on one ring and a methylene linker.

Critical Chemical Properties
  • Basicity: The presence of two pyridine nitrogens makes this molecule basic (

    
    ).
    
    • Impact: On standard silica-based C18 HPLC columns, free silanols will interact with the protonated nitrogen, causing severe peak tailing .

  • Chromophores: The two pyridine rings provide strong UV absorbance.

    • Impact: High sensitivity in HPLC-UV. However, impurities like 2-bromo-3-hydroxypyridine (a hydrolysis byproduct) have phenolic characteristics and significantly different extinction coefficients, leading to inaccurate "Area %" purity.

  • Solubility: Moderately lipophilic but soluble in polar organic solvents.

    • Impact: DMSO-d6 is the preferred solvent for NMR to prevent aggregation.

Method A: High-Performance Liquid Chromatography (HPLC)[2][3][4][5]

HPLC is the workhorse for separating the target analyte from synthesis byproducts (e.g., unreacted 3-(hydroxymethyl)pyridine).

Optimized Protocol
  • Principle: Reversed-phase chromatography with ion-suppression to control basicity.

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA protonates the pyridines, improving peak shape.

    • Solvent B: Acetonitrile + 0.1% TFA.[2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm.
    
Data Interpretation & Limitations

HPLC provides a Relative Purity (% Area) .

  • The Trap: If an impurity has a UV response factor twice that of your product, a 1% impurity by mass will look like 2% on the chromatogram.

  • Resolution: This method effectively separates the polar hydrolysis product (elutes early) from the neutral ether product.

Method B: Quantitative NMR (qNMR)[6][7][8]

qNMR is a primary ratio method.[1] It relies on the physics of nuclear spin, meaning the signal intensity is directly proportional to the molar ratio, independent of the chemical structure.

Optimized Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why: It provides a sharp singlet at

      
       6.1 ppm (in DMSO-d6), which falls in the "silent region" between the methylene linker (
      
      
      
      ~5.3 ppm) and the aromatic protons (
      
      
      7.0–8.5 ppm).
  • Solvent: DMSO-d6 (99.9% D).

  • Instrument Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds). Failure to wait this long causes under-integration of protons with long relaxation times.
    • Scans: 16 to 64 (to achieve S/N > 150:1).

    • Spectral Width: 20 ppm (to catch all satellites).

Calculation (Self-Validating)


Where:

  • 
     = Integral area[3][4]
    
  • 
     = Number of protons (e.g., 2 for the methylene linker, 3 for the IS singlet)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)[5][6]
    
  • 
     = Purity (decimal)[6]
    

Comparative Analysis: HPLC vs. qNMR

The following table summarizes the operational differences and data integrity aspects of both methods.

FeatureHPLC (UV)qNMR
Primary Output Relative Purity (% Area)Absolute Purity (% Weight)
Reference Standard Required (for assay quantification)Not Required (uses generic IS)
Bias Source Extinction coefficients (UV response)Weighing errors / Integration phasing
Sensitivity High (ppm level detection)Low (typically >1% detection limit)
Throughput High (Automated)Low (Manual processing)
Specific Use Case Trace impurity profilingAssigning potency to a "Gold Standard"
Experimental Data Simulation
  • Scenario: A batch contains 2% residual solvent (DCM) and 3% inorganic salts.

  • HPLC Result: 99.5% Purity. (HPLC is "blind" to salts and DCM; it only sees UV-active species).

  • qNMR Result: 95.0% Purity. (qNMR sees the weight of the "invisible" salts/solvents reducing the active mass).

Decision Workflow

The following diagram illustrates the logical flow for selecting the correct analytical technique based on the stage of development.

PurityAssessment Start Crude Product Isolated Solubility Check Solubility (DMSO-d6 vs ACN/H2O) Start->Solubility Decision What is the Goal? Solubility->Decision Profiling Impurity Profiling (Identify Byproducts) Decision->Profiling Qualitative Assay Potency Assignment (Absolute Weight %) Decision->Assay Quantitative HPLC_Method HPLC-UV (C18, TFA) High Sensitivity Profiling->HPLC_Method qNMR_Method qNMR (DMSO-d6) Mass Balance Assay->qNMR_Method Result_HPLC Relative Purity (Area %) HPLC_Method->Result_HPLC Result_qNMR Absolute Purity (w/w %) qNMR_Method->Result_qNMR Reconcile Reconcile Data: Is HPLC > qNMR? Result_HPLC->Reconcile Result_qNMR->Reconcile Conclusion Difference due to Salts/Solvents/Response Factors Reconcile->Conclusion Yes

Caption: Analytical workflow for distinguishing between relative purity (chromatographic) and absolute potency (nuclear magnetic resonance).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][7][8][9][4][10][11] Progress in Nuclear Magnetic Resonance Spectroscopy.[12] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][8][11] Journal of Natural Products. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][7][8][9][4][11][12][13] Trends in Analytical Chemistry. Link

  • McPolin, P. (2009). Validation of HPLC Methods for Pharmaceutical Analysis. Mourne Training Services. (General reference for HPLC method development principles).

Sources

Comparative SAR Guide: Optimizing 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine Derivatives for P2X3 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide analyzes the Structure-Activity Relationship (SAR) of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine (Compound 1) , a privileged intermediate in the synthesis of P2X3 receptor antagonists.

While Compound 1 itself possesses negligible biological activity due to the electrophilic nature of the C2-bromine and lack of hydrogen-bond donors, it serves as the critical "divergent node" for synthesizing high-affinity ligands for P2X3 homotrimers . These antagonists are the current gold standard for treating Refractory Chronic Cough (RCC) and neuropathic pain.

This guide compares the "Product" (Optimized 2-Amino derivatives derived from Compound 1) against the "Intermediate" (Compound 1) and "Alternatives" (Non-selective P2X2/3 antagonists), focusing on the transition from a chemical building block to a bioactive drug candidate.

Comparative Performance Analysis

The following table contrasts the baseline scaffold with its optimized derivatives and competitive isosteres.

Table 1: Pharmacological Profile Comparison
FeatureBase Scaffold (Compound 1)Optimized Derivative (2-Amino-3-alkoxy)Alternative / Competitor (Quinoline Isosteres)
Primary Target N/A (Synthetic Intermediate)P2X3 Receptor (Antagonist)P2X2/3 Heterotrimer
Potency (IC₅₀) > 10 µM (Inactive)< 50 nM (High Potency)~100–500 nM
Selectivity N/A>100x vs. P2X2/3Poor (< 10x)
Key Mechanism Electrophilic Handle (C2-Br)Orthosteric/Allosteric BlockadeChannel Pore Blockade
Clinical Liability Alkylating agent (Genotoxic)Dysgeusia (Taste disturbance)*Severe Dysgeusia

*Note: High selectivity for P2X3 over P2X2/3 minimizes taste disturbances, a major failure point for earlier generations like AF-353.

Detailed SAR Analysis: The "Three-Point" Pharmacophore

To transform the this compound scaffold into a potent antagonist, modifications must address three specific regions.

Region A: The C2-Position (The "Handle")

The C2-Bromine is the site of greatest SAR sensitivity.

  • Observation: The bromine atom is a lipophilic, electron-withdrawing group that lacks the hydrogen bond donor capability required for the P2X3 binding pocket.

  • Optimization Strategy: Displacement of Br via Buchwald-Hartwig amination .

  • SAR Rule: Introducing a secondary amine or sulfonamide at C2 increases potency by 1000-fold. The N-H acts as a critical H-bond donor to the aspartic acid residues in the receptor binding cleft.

    • Preferred Substituents: Isopropylamine, Sulfonamides, or substituted Anilines.

Region B: The Ether Linker (-O-CH₂-)
  • Observation: The methylene bridge provides rotational freedom but maintains the "kinked" geometry essential for fitting between receptor subunits.

  • SAR Rule:

    • Replacement with -NH-: Loss of potency (conformational change).

    • Extension to -CH₂CH₂-: Loss of activity (steric clash).

    • Retention: The ether oxygen acts as a weak H-bond acceptor, stabilizing the bioactive conformation.

Region C: The Distal Pyridine Ring (3-yl)
  • Observation: The distal pyridine ring engages in

    
    -
    
    
    
    stacking interactions within the receptor.
  • SAR Rule:

    • Pyridin-3-yl:[1] Optimal balance of solubility and lipophilicity.

    • Phenyl: Increases lipophilicity (LogP) but often reduces selectivity against P2X2/3.

    • Pyridin-2-yl:[2] Often leads to internal H-bonding with the linker, disrupting the binding pose.

Visualizing the SAR Logic

The following diagram illustrates the transformation logic from the scaffold to the lead candidate.

SAR_Logic cluster_SAR SAR Optimization Zones Scaffold 2-Bromo-3- (pyridin-3-ylmethoxy)pyridine (Inactive Scaffold) Step1 C2-Bromine Displacement (Buchwald-Hartwig) Scaffold->Step1 Critical Activation ZoneA Zone A: C2-Position Requires H-Bond Donor (NH) Scaffold->ZoneA Lead 2-Amino Derivative (Active Antagonist) Step1->Lead + H-Bond Donor Selectivity Selectivity Filter (vs P2X2/3) Lead->Selectivity Screening ZoneB Zone B: Linker Ether Oxygen Essential ZoneC Zone C: Distal Ring Pyridine for Solubility

Caption: Transformation of the inactive 2-Bromo scaffold into a bioactive lead via C2-functionalization.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of 2-Amino Derivatives (Buchwald-Hartwig)

Objective: Convert the 2-Bromo scaffold into a bioactive 2-Amino derivative.

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Amine: Isopropylamine or Aniline derivative (1.2 eq).

    • Catalyst: Pd₂(dba)₃ (0.05 eq) + Xantphos (0.1 eq).

    • Base: Cs₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk flask with the substrate, catalyst, ligand, and base under Argon.

    • Add solvent and the amine.

    • Heat to 100°C for 12 hours .

    • Checkpoint: Monitor by LC-MS. The Br isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: P2X3 Calcium Influx Assay (FLIPR)

Objective: Quantify the antagonistic potency (IC₅₀) of the synthesized derivative.

  • Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.

  • Dye Loading:

    • Plate cells (20k/well) in 384-well black plates.

    • Incubate with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Compound Addition:

    • Add the synthesized 2-Amino derivative (serial dilution) using an automated liquid handler.

    • Incubate for 15 minutes (Antagonist phase).

  • Agonist Challenge:

    • Inject α,β-meATP (EC₈₀ concentration) to stimulate the receptor.

  • Readout:

    • Measure fluorescence intensity (Ex 488nm / Em 525nm) on a FLIPR Tetra system.

    • Validation: Use Gefapixant (10 µM) as a positive control for 100% inhibition.

References

  • Richards, D., et al. (2019). "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation."[3] British Journal of Pharmacology.[3]

  • Ford, A. P. (2012). "In search of P2X3 antagonists for chronic cough." Drug Discovery Today.

  • Dillon, M. P., et al. (2012). "P2X3 receptor antagonists for the treatment of pain." Journal of Medicinal Chemistry. (Foundational SAR for di-substituted pyridines).

  • PubChem Compound Summary. "3-[(Pyridin-2-yl)methoxy]pyridine."[4] (Structural verification of the scaffold class).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(pyridin-3-ylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.